MC-VC-Pab-NH2 is classified as a cleavable linker used in the synthesis of ADCs. It is derived from Monomethyl Auristatin E, which is a potent microtubule inhibitor, and is chemically modified to enhance its stability and release profile within the biological environment. The compound has been extensively studied for its efficacy in delivering cytotoxic agents specifically to cancer cells, making it a vital component in modern oncology therapeutics.
The synthesis of MC-VC-Pab-NH2 involves several key steps:
The molecular structure of MC-VC-Pab-NH2 features a valine-citrulline dipeptide linked to a PAB (p-aminobenzyl) moiety, which connects to Monomethyl Auristatin E. The structure can be represented as follows:
Key data points include:
MC-VC-Pab-NH2 undergoes several important chemical reactions:
Common reagents used in these reactions include acids for cleavage and alkyl halides or acyl chlorides for substitution .
The mechanism of action for MC-VC-Pab-NH2 involves several steps:
This targeted approach minimizes collateral damage to healthy tissues while maximizing therapeutic effects on tumor cells.
MC-VC-Pab-NH2 finds significant applications in cancer therapy as part of antibody-drug conjugates. Its primary uses include:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3